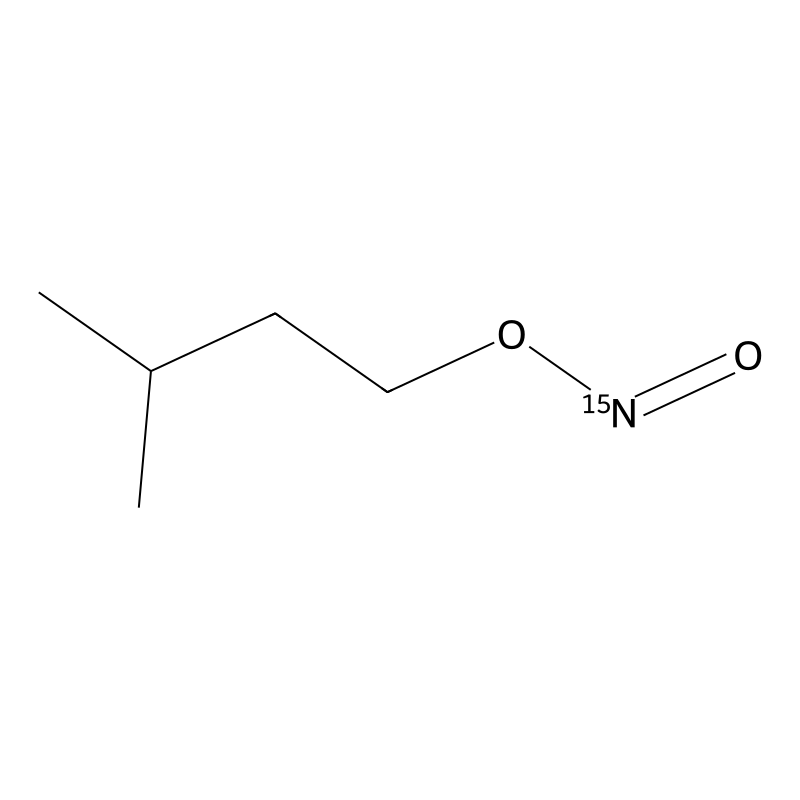

Isoamyl nitrite-15N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isoamyl nitrite-15N (CAS 120670-20-4) is an isotopically labeled alkyl nitrite utilized primarily as an organic-soluble nitrosating and diazotizing agent . Exhibiting an isotopic purity of ≥98 atom % 15N, this reagent is a critical precursor for synthesizing 15N-labeled diazonium salts, azides, and nitric oxide (NO) donors. Unlike inorganic nitrite salts, isoamyl nitrite-15N is a liquid at room temperature (density ~0.879 g/mL) and is highly miscible with standard organic solvents, facilitating non-aqueous reaction pathways [1]. Its primary procurement value lies in its ability to cleanly transfer the 15N label into complex molecular scaffolds for advanced nuclear magnetic resonance (15N NMR) tracking, mass spectrometry (M+1 mass shift) metabolic studies, and the synthesis of hyperpolarized magnetic resonance imaging (MRI) tags.

Research Fit

Substituting isoamyl nitrite-15N with standard, unlabeled isoamyl nitrite entirely eliminates the 15N isotopic tracer, rendering the resulting synthesized compounds invisible to 15N NMR and useless for hyperpolarized MRI applications or precise M+1 mass spectrometry tracking [1]. Conversely, attempting to substitute with the cheaper inorganic alternative, sodium nitrite-15N, introduces severe processability constraints. Sodium nitrite-15N strictly requires aqueous, strongly acidic conditions to generate the active nitrosating species, which frequently causes hydrolysis or degradation in acid-sensitive or water-insoluble organic precursors. Furthermore, while other organic nitrites like tert-butyl nitrite-15N are available, their significantly lower boiling points complicate handling and increase the risk of volatile isotope loss during room-temperature synthesis, making isoamyl nitrite-15N a highly processable choice for organic phase reactions that require strict thermal control.

Substitution Risk

Non-Aqueous Processability for Sensitive Substrates

Isoamyl nitrite-15N enables direct, single-phase diazotization and nitrosation in organic solvents (e.g., THF, DCM, benzene) under neutral or mildly acidic conditions[1]. In contrast, the standard inorganic 15N source, sodium nitrite-15N, requires aqueous solutions and strong mineral acids (e.g., HCl or H2SO4) to liberate the reactive species. This transition from an aqueous biphasic system to a homogeneous organic system prevents the hydrolytic degradation of sensitive functional groups and eliminates phase-transfer limitations during the synthesis of complex 15N-labeled active pharmaceutical ingredients.

| Evidence Dimension | Reaction phase and pH requirement |

| Target Compound Data | Homogeneous organic phase, neutral to mild conditions |

| Comparator Or Baseline | Sodium nitrite-15N (Aqueous phase, strongly acidic conditions) |

| Quantified Difference | Eliminates the requirement for aqueous mineral acids |

| Conditions | Standard laboratory nitrosation/diazotization workflows |

Procuring the organic-soluble isoamyl ester prevents the degradation of water- or acid-sensitive precursors, maximizing the yield of expensive 15N-labeled downstream products.

Thermal Handling and Volatility Control

Among organic-soluble 15N sources, isoamyl nitrite-15N demonstrates superior handling characteristics due to its higher boiling point of approximately 99 °C [1]. Its closest in-class structural analog, tert-butyl nitrite-15N, boils at a significantly lower 63 °C [2]. During room-temperature reaction setups or moderately heated syntheses, the higher boiling point of the isoamyl derivative dramatically reduces the vapor pressure and mitigates the evaporative loss of the high-value 15N isotope.

| Evidence Dimension | Boiling point / Volatility |

| Target Compound Data | 99 °C |

| Comparator Or Baseline | tert-Butyl nitrite-15N (63 °C) |

| Quantified Difference | +36 °C higher boiling point |

| Conditions | Standard atmospheric pressure (760 mmHg) |

A higher boiling point ensures safer handling, easier storage, and reduced material loss of the costly 15N isotope during routine laboratory operations.

Enabling Long-Lived Hyperpolarized MRI Tags

Isoamyl nitrite-15N is a critical oxidant used to convert (15N)2-hydrazine into (15N)3-azide tags, which are subsequently conjugated to biomolecules. Studies demonstrate that these (15N)3-azide tags achieve remarkably long hyperpolarization lifetimes (T1) of up to 9.8 minutes at 1 Tesla, with polarization levels reaching 11.6% in water[1]. Unlabeled isoamyl nitrite yields standard 14N azides, which possess quadrupolar nuclei that rapidly relax, completely failing to sustain hyperpolarization for MRI tracking [1].

| Evidence Dimension | Hyperpolarization lifetime (T1) |

| Target Compound Data | Up to 9.8 minutes at 1 T |

| Comparator Or Baseline | Unlabeled isoamyl nitrite derived tags (Negligible T1 due to 14N quadrupolar relaxation) |

| Quantified Difference | >9 minute extension in hyperpolarization lifetime |

| Conditions | 1 T magnetic field, aqueous solution (D2O/H2O) |

This compound is strictly required for research and procurement workflows focused on synthesizing next-generation, long-lived hyperpolarized 15N MRI contrast agents.

Hyperpolarized 15N MRI Agent Synthesis

Directly following from its ability to generate (15N)3-azides, isoamyl nitrite-15N is the reagent of choice for synthesizing advanced hyperpolarized MRI contrast agents [1]. It is used to label biomolecules, such as choline or glucose derivatives, with a bioorthogonal 15N-azide tag that retains hyperpolarization for nearly 10 minutes, enabling real-time metabolic imaging in vivo without rapid signal decay.

Non-Aqueous 15N-Diazotization of Complex APIs

Because of its high solubility in organic solvents and lack of requirement for aqueous mineral acids, isoamyl nitrite-15N is ideal for the 15N-isotopic labeling of acid-sensitive or water-insoluble pharmaceutical precursors [2]. It is routinely procured for non-aqueous diazotization-dediazoniation sequences, allowing for the precise insertion of 15N into complex heterocycles without hydrolytic side reactions.

Mechanistic Tracking of Nitric Oxide Release

Isoamyl nitrite is a known NO donor. Procuring the 15N-labeled variant allows researchers to precisely track the metabolic fate and binding kinetics of the released NO radical (e.g., forming nitrosylhemoglobin) using 15N NMR and mass spectrometry [3]. Its higher boiling point compared to tert-butyl nitrite-15N ensures stable dosing and handling during these quantitative biological and chemical assays.

Application Fit

References

- [1] Qiu, Z., et al. 15N-Azides as practical and effective tags for developing long-lived hyperpolarized agents. Chemical Science, 12(43), 14309-14315 (2021).

- [2] Sakakibara, N., et al. One-Pot Synthesis of 2-Nitrooxyalkoxylated Inosine Analogs Using Cyclic Ether and Isoamyl Nitrite. Heterocycles, 83(12), 2827-2833 (2011).

- [3] Reszka, K., et al. Diazotization of primary aromatic amines with isoamyl nitrite in benzene at room temperature. Free Radical Research Communications, 10(1-2), 47-56 (1990).

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant

Wikipedia

Explore Compound Types